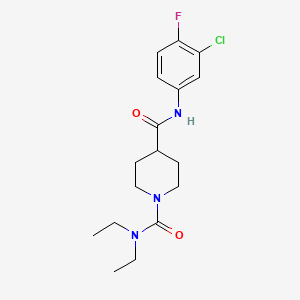
4-(4-morpholinylmethyl)-N-(2-phenylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-morpholinylmethyl)-N-(2-phenylpropyl)benzamide, also known as N-(4-morpholinylmethyl)-N-(2-phenylethyl)benzamide (MPEP), is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MPEP has also been investigated for its potential use in the treatment of drug addiction, autism spectrum disorders, and fragile X syndrome. In addition, MPEP has been used as a tool compound in basic research to study the role of mGluR5 in various physiological and pathological processes.
作用机制
MPEP is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the release of intracellular calcium, which plays a critical role in synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, MPEP reduces the release of intracellular calcium and modulates synaptic transmission. This mechanism of action is believed to underlie the therapeutic effects of MPEP in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects. In animal models, MPEP has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the reinforcing effects of drugs of abuse. MPEP has also been shown to modulate neuronal activity in various brain regions, including the prefrontal cortex, hippocampus, and striatum. These effects are consistent with the role of mGluR5 in synaptic plasticity and neuronal excitability.
实验室实验的优点和局限性
MPEP has several advantages for use in lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors or ion channels. MPEP is also relatively stable and can be administered orally or by injection. However, there are some limitations to the use of MPEP in lab experiments. It has a relatively short half-life and may require repeated dosing to maintain its effects. In addition, the use of MPEP in animal models may not fully recapitulate the complex pathophysiology of neurological and psychiatric disorders in humans.
未来方向
There are several future directions for research on MPEP and its potential therapeutic applications. One area of focus is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Another area of focus is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. Furthermore, the potential use of MPEP in combination with other pharmacological agents or behavioral therapies should be explored. Finally, the development of new animal models that better mimic the human pathophysiology of these disorders may help to advance our understanding of the therapeutic potential of MPEP.
合成方法
The synthesis of MPEP involves the reaction of 2-phenylethylamine with 4-(chloromethyl)benzoic acid to form the intermediate compound, 4-(4-morpholinylmethyl)-N-(2-phenylpropyl)benzamide(2-phenylethyl)-4-(chloromethyl)benzamide. This intermediate is then reacted with morpholine to form MPEP. The synthesis of MPEP is a multi-step process that requires the use of various reagents and solvents. The purity of the final product is critical for its use in scientific research.
属性
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17(19-5-3-2-4-6-19)15-22-21(24)20-9-7-18(8-10-20)16-23-11-13-25-14-12-23/h2-10,17H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMKMPLZZDWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)

![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)
![4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)

![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5291980.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B5291984.png)
![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)

![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)
![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)